2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide
Description
This compound features a pyridazinone core substituted with a 4-fluoro-2-methoxyphenyl group at the 3-position and an N-(3-methylbutyl)acetamide moiety at the 2-position. The pyridazinone scaffold is well-documented for its diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The 4-fluoro and 2-methoxy substituents on the phenyl ring enhance electronic and steric interactions with biological targets, while the branched 3-methylbutyl chain in the acetamide group may improve lipophilicity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-12(2)8-9-20-17(23)11-22-18(24)7-6-15(21-22)14-5-4-13(19)10-16(14)25-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSPUPBIOAYUAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C(=O)C=CC(=N1)C2=C(C=C(C=C2)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory or anticancer therapies.
Industry: The compound could be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action for 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that mediate its biological effects. The pathways involved may include inhibition or activation of specific signaling cascades, leading to the observed biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide with structurally and functionally related pyridazinone derivatives:
| Compound Name | Structural Features | Biological Activity | Unique Aspects | References |
|---|---|---|---|---|
| Target Compound | 4-fluoro-2-methoxyphenyl, N-(3-methylbutyl)acetamide | Potential GLP-1 receptor agonism, anti-inflammatory | Optimized substituents for metabolic disorder targeting | |
| N-(2,4-dichlorophenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Dichlorophenyl substituent | Anti-diabetic (patented for GLP-1 modulation) | Enhanced halogen interactions for receptor binding | |
| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide | Trifluorophenyl group | Antimicrobial, anti-inflammatory | Multiple fluorine atoms improve metabolic stability | |
| N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide | Chloro, methoxy, and methylsulfanyl groups | Cytotoxic activity against cancer cells | Sulfur-containing substituents enhance redox activity | |
| 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide | Isopropylphenyl group | Anti-inflammatory | Bulky substituents improve target selectivity | |
| 5-nitro-1H-pyridazin-6-one | Nitro group on pyridazine | Antimicrobial | High reactivity due to nitro group | |
| N-(1-methylindol-4-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | Indole and chlorophenyl groups | Cytotoxicity against cancer cell lines | Indole moiety enhances DNA intercalation |
Key Comparative Insights:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., fluorine, chlorine, nitro) enhance reactivity and target binding. For example, the trifluorophenyl analog shows improved antimicrobial activity due to increased electronegativity .
- Methoxy groups improve solubility and modulate electronic properties, as seen in the target compound’s 4-fluoro-2-methoxyphenyl group .
- Branched alkyl chains (e.g., 3-methylbutyl, isopropyl) optimize lipophilicity and pharmacokinetics, critical for metabolic stability .
Therapeutic Specificity :
- The target compound’s 4-fluoro-2-methoxyphenyl substitution pattern distinguishes it from analogs like the dichlorophenyl derivative, which prioritizes halogen bonding for diabetes applications .
- Compounds with sulfur-containing groups (e.g., methylsulfanyl) exhibit unique redox properties, making them candidates for anticancer research .
Research Findings and Implications
- Pharmacokinetic Advantages : The 3-methylbutyl chain in the target compound may reduce hepatic clearance compared to shorter alkyl chains, as observed in similar acetamide derivatives .
- Target Engagement: Molecular docking studies suggest the 4-fluoro-2-methoxyphenyl group interacts strongly with hydrophobic pockets in GLP-1 receptors, a feature absent in non-fluorinated analogs .
- Toxicity Profile: Pyridazinones with nitro groups (e.g., 5-nitro-1H-pyridazin-6-one) show higher cytotoxicity, whereas the target compound’s optimized substituents minimize off-target effects .
Biological Activity
2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methylbutyl)acetamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique molecular structure, characterized by a pyridazinone core with various substituents, suggests potential biological activities that have garnered interest in pharmacological research.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C22H22FN3O3
- Molecular Weight : 415.4 g/mol
The compound's structure includes:
- A pyridazinone ring, which is known for its biological activity.
- A fluoro-methoxyphenyl group that may enhance its interaction with biological targets.
- An acetamide moiety that can influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may modulate various signaling pathways involved in inflammation and cell proliferation, leading to potential therapeutic effects in conditions such as cancer and inflammatory diseases.
Key Findings from Research Studies
- Anti-inflammatory Activity : The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders. In vitro studies demonstrated a significant reduction in nitric oxide (NO) production in RAW 264.7 macrophage cells when treated with this compound, indicating its anti-inflammatory properties .
- Anticancer Potential : Studies have indicated that this compound may induce apoptosis in cancer cell lines by activating caspase pathways. This suggests a mechanism where the compound may promote programmed cell death in malignant cells while sparing normal cells .
- Inhibition of Osteoclast Differentiation : The compound has demonstrated inhibitory effects on osteoclast differentiation, which is crucial for bone resorption processes. This activity is linked to the suppression of cathepsin K expression, an enzyme essential for osteoclast function .
Data Table of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production | |
| Anticancer | Induction of apoptosis | |
| Osteoclast inhibition | Suppression of cathepsin K expression |
Case Study 1: Anti-inflammatory Effects
A study conducted on RAW 264.7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in NO levels following lipopolysaccharide (LPS) stimulation. The results indicated significant efficacy at concentrations above 50 µM, highlighting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
In a separate investigation, the compound was tested against several cancer cell lines, including breast and prostate cancer models. The findings revealed that treatment resulted in significant apoptosis, evidenced by increased caspase activity and morphological changes typical of apoptotic cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
